Desulfurized inarigivir
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Overview
Description
Desulfurized inarigivir is a modified form of inarigivir, a small molecule nucleic acid hybrid known for its antiviral properties. Inarigivir has been studied for its potential to enhance the efficacy of vaccines and its broad-spectrum antiviral activity against various viruses, including hepatitis B and C, Norovirus, RSV, influenza, and parainfluenza . The desulfurization process involves the removal of sulfur atoms from the compound, potentially altering its chemical properties and enhancing its effectiveness in certain applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desulfurized inarigivir involves several steps, starting with the preparation of inarigivir. Inarigivir is synthesized through a series of chemical reactions involving nucleoside analogs and phosphoramidite chemistry. The desulfurization process can be achieved through oxidative desulfurization (ODS), which involves the use of oxidizing agents to remove sulfur atoms from the compound . Common oxidizing agents used in this process include hydrogen peroxide, ozone, and peracids. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the desulfurization process.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and efficient removal of sulfur atoms. The use of advanced desulfurization techniques, such as adsorptive desulfurization (ADS) and bio desulfurization (BDS), can further enhance the efficiency of the process . These methods involve the use of adsorbents or biological agents to selectively remove sulfur atoms from the compound, resulting in a highly purified product.
Chemical Reactions Analysis
Types of Reactions
Desulfurized inarigivir undergoes various chemical reactions, including:
Oxidation: The removal of sulfur atoms through oxidative desulfurization.
Reduction: Potential reduction reactions to modify the compound’s structure.
Substitution: Substitution reactions where sulfur atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium, platinum.
Major Products
The major products formed from these reactions include desulfurized analogs of inarigivir with altered chemical properties, potentially enhancing their antiviral activity and stability.
Scientific Research Applications
Desulfurized inarigivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study desulfurization processes and the effects of sulfur removal on chemical properties.
Mechanism of Action
Desulfurized inarigivir exerts its effects by activating the RIG-I and NOD2 receptors, which are involved in the immune response to viral infections . The activation of these receptors leads to the production of cytokines, such as IL-12, TNF-α, and IFN-β, which enhance the immune response and promote the clearance of viral infections . The desulfurization process may enhance the compound’s ability to activate these receptors, potentially increasing its antiviral activity.
Comparison with Similar Compounds
Desulfurized inarigivir can be compared to other similar compounds, such as:
Inarigivir: The parent compound, known for its antiviral properties and ability to activate RIG-I and NOD2 receptors.
SB-2, SB-3, SB-4: Other small molecule nucleic acid hybrids with similar antiviral properties.
This compound is unique in its enhanced antiviral activity and stability due to the removal of sulfur atoms, making it a promising candidate for further research and development.
Properties
CAS No. |
873678-31-0 |
---|---|
Molecular Formula |
C20H26N7O11P |
Molecular Weight |
571.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-34-16-15(10(5-28)37-19(16)26-3-2-12(30)25-20(26)31)38-39(32,33)35-6-11-9(29)4-13(36-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+/m0/s1 |
InChI Key |
MWKYEOGPKCULOQ-LTONJGMGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O |
Origin of Product |
United States |
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